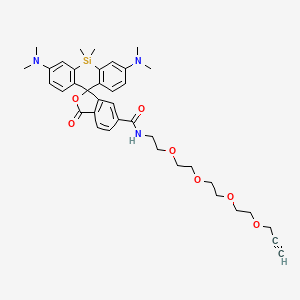
SiR-PEG4-alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SiR-PEG4-alkyne is a near-infrared rhodamine fluorescent dye containing silica and alkynyl groups. This compound is widely used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SiR-PEG4-alkyne involves the conjugation of a rhodamine dye with a polyethylene glycol (PEG) linker and an alkyne group. The general synthetic route includes:
Preparation of Rhodamine Dye:
PEGylation: The rhodamine dye is then conjugated with a PEG linker. This step typically involves the activation of the PEG linker with a suitable leaving group, such as a tosyl or mesyl group, followed by nucleophilic substitution with the rhodamine dye.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Rhodamine Dye: Large-scale synthesis of the rhodamine dye using industrial reactors.
PEGylation in Bulk: Conjugation of the rhodamine dye with PEG linkers in large quantities.
Introduction of Alkyne Group: Large-scale introduction of the alkyne group using industrial-grade reagents and reactors
Chemical Reactions Analysis
Types of Reactions: SiR-PEG4-alkyne primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the formation of a triazole ring through the reaction of an azide with an alkyne in the presence of a copper catalyst .
Common Reagents and Conditions:
Reagents: Azides, copper(I) catalysts (e.g., copper sulfate and sodium ascorbate), and solvents such as dimethyl sulfoxide (DMSO) or water.
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation of the copper catalyst
Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, where the alkyne group of this compound reacts with an azide-containing molecule to form a stable triazole linkage .
Scientific Research Applications
SiR-PEG4-alkyne has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids, in live cells and tissues
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, including targeted drug delivery systems and imaging probes
Industry: Applied in the production of fluorescent dyes and sensors for various industrial applications
Mechanism of Action
The mechanism of action of SiR-PEG4-alkyne involves its use in click chemistry reactions. The alkyne group of this compound reacts with azide-containing molecules to form a stable triazole linkage through the CuAAC reaction. This reaction is highly specific and efficient, allowing for the selective labeling and conjugation of biomolecules .
Molecular Targets and Pathways:
Molecular Targets: Azide-containing molecules, such as modified proteins, nucleic acids, and other biomolecules.
Pathways Involved: The CuAAC reaction pathway, which involves the formation of a copper-acetylide intermediate, followed by cycloaddition with an azide to form a triazole ring
Comparison with Similar Compounds
Alkyne-PEG4-maleimide: Another compound used in click chemistry, containing an alkyne group and a maleimide group for conjugation with thiol-containing molecules
Biotin-PEG4-alkyne: A biotinylated alkyne compound used for labeling azide-containing molecules in biological systems.
Uniqueness of SiR-PEG4-alkyne: this compound is unique due to its near-infrared fluorescence, which allows for deep tissue imaging and minimal background interference. Additionally, its PEG linker provides enhanced solubility and reduced non-specific binding, making it highly suitable for biological applications .
Properties
Molecular Formula |
C38H47N3O7Si |
|---|---|
Molecular Weight |
685.9 g/mol |
IUPAC Name |
3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxo-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]spiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |
InChI |
InChI=1S/C38H47N3O7Si/c1-8-16-44-18-20-46-22-23-47-21-19-45-17-15-39-36(42)27-9-12-30-33(24-27)38(48-37(30)43)31-13-10-28(40(2)3)25-34(31)49(6,7)35-26-29(41(4)5)11-14-32(35)38/h1,9-14,24-26H,15-23H2,2-7H3,(H,39,42) |
InChI Key |
CVDBHPWKTKBFEX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCC#C)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















